molecular formula C14H12O4 B1663609 Dioxybenzone CAS No. 131-53-3

Dioxybenzone

Cat. No. B1663609
CAS RN: 131-53-3
M. Wt: 244.24 g/mol
InChI Key: MEZZCSHVIGVWFI-UHFFFAOYSA-N
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Description

Dioxybenzone, also known as benzophenone-8, is an organic compound used in sunscreen to block UVB and short-wave UVA (ultraviolet) rays . It is a derivative of benzophenone .


Molecular Structure Analysis

The molecular formula of Dioxybenzone is C14H12O4 . The IUPAC name is (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone .


Physical And Chemical Properties Analysis

Dioxybenzone is a yellow powder with a melting point of 68 °C . It is insoluble in water, but moderately soluble in ethanol and isopropanol . The molar mass is 244.25 g/mol .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Dermatology and Cosmetology , focusing on the development of sunscreen formulations .

Comprehensive and Detailed Summary of the Application

Dioxybenzone is used in sunscreen formulations due to its ability to absorb ultraviolet (UV) radiation . It is encapsulated in nanoparticles and given a lengthy polymer backbone via polymerization, which maintains the distance between its benzene rings and prevents the photoabsorption intensity from decreasing .

Detailed Description of the Methods of Application or Experimental Procedures

An organic sunscreen chemical called dioxybenzone is chosen, and a natural polymer pullulan is used to polymerize it . The process involves giving Dioxybenzone a lengthy polymer backbone via polymerization, which also maintains the distance between its benzene rings .

Thorough Summary of the Results or Outcomes Obtained

UV/vis spectrophotometry proved that the polymerization of Dioxybenzone enhances its ability to absorb UV radiation, thus making it an effective ingredient in sunscreen formulations .

Future Directions

While specific future directions for Dioxybenzone are not mentioned in the search results, it is worth noting that sunscreen formulations have undergone significant advancements in recent years, with a focus on improving UV radiation protection, photostability, and environmental sustainability . Chromophore compounds and nanoparticles have emerged as key components in these developments .

properties

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)methanone
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InChI

InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3
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InChI Key

MEZZCSHVIGVWFI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O
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Molecular Formula

C14H12O4
Record name 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE
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DSSTOX Substance ID

DTXSID3022403
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
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Molecular Weight

244.24 g/mol
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Physical Description

2,2'-dihydroxy-4-methoxybenzophenone is a yellow powder. (NTP, 1992), Dry Powder
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Record name Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)-
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Boiling Point

338 to 347 °F at 1 mmHg (NTP, 1992), BP: 172 °C at 1 mm Hg
Record name 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE
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Solubility

Practically insoluble in water, Solubility in g/100 mL at 25 °C: ethanol 21.8; isopropanol 17; propylene glycol6.2; ethylene glycol 3.0; n-hexane 1.5, Freely soluble in alcohol, toluene
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
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Density

1.39 g/cu cm at 22.7 °C
Record name 2,2'-Dihydroxy-4-methoxybenzophenone
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Mechanism of Action

Emitted by the sun, UVA-II rays, which range at 320–400 nm and are not absorbed by the ozone layer, and UVB rays, which range 290–320 nm and are partially absorbed by the ozone layer and exert a damaging effect on human skin, including basal cell carcinoma and melanoma. As a chemical filter, dioxybenzone absorb these rays to prevent their penetration into the skin and attenuate long-term skin damage caused by UV radiation from the sun. In a rat uterine cytosolic estrogen receptor (ER) competitive binding assay, dioxybenzone was not found to be a ER-binder.
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Product Name

Dioxybenzone

Color/Form

Yellow powder

CAS RN

131-53-3
Record name 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE
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Record name 2,2′-Dihydroxy-4-methoxybenzophenone
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Melting Point

68 °C, MP: 70.6-77.2 °C
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Synthesis routes and methods

Procedure details

2,2′,4,4′-tetrahydroxybenzophenone (benzophenone-2, Uvinul® D-50); 2-hydroxy-4-methoxybenzophenone (oxybenzone, benzophenone-3); 2,2′-dihydroxy-4,4′-dimethoxybenzophenone (benzophenone-6); 2,2′-dihydroxy-4,4′-dimethoxybenzophenone-5,5′-disulphonic acid sodium salt (benzophenone-9); 4-hydroxy-2-methoxy-5-(oxo-phenylmethyl)benzenesulfonic acid (sulisobenzone, benzophenone-4); 2-hydroxy-4-methoxybenzophenone-5-sulphonic acid sodium salt (benzophenone-5), 2-aminobenzophenone;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
776
Citations
SL Schneider, HW Lim - Journal of the American Academy of Dermatology, 2019 - Elsevier
… react with chlorine to create hazardous by-products called brominated transformation products.3, 32, 33 A study examined chlorinated salt water pools for the presence of dioxybenzone…
Number of citations: 284 www.sciencedirect.com
Z Deng, S Sun, M Zhou, G Huang, J Pang… - The journal of …, 2019 - ACS Publications
Two widely used ultraviolet filters, oxybenzone and dioxybenzone, are applied in a variety of areas, particularly in sunscreen cosmetics. Ultrafast femtosecond transient absorption is …
Number of citations: 24 pubs.acs.org
T Zhan, L Zhang, S Cui, W Liu, R Zhou, S Zhuang - Environmental Pollution, 2021 - Elsevier
… In this study, we first analyzed the structure of dioxybenzone … of dioxybenzone were further detected in plasma and target organs of female rats after oral exposure to dioxybenzone. We …
Number of citations: 4 www.sciencedirect.com
T Zhan, S Cui, H Shou, L Gao, S Lu, C Zhang… - Environmental …, 2021 - Elsevier
… uterus and HESCs was significantly upregulated by dioxybenzone and its metabolites. Overall, we revealed that dioxybenzone and its metabolites triggered transcriptome perturbation …
Number of citations: 2 www.sciencedirect.com
T Manasfi, M De Méo, B Coulomb, C Di Giorgio… - International journal of …, 2019 - Elsevier
… Among the studied UV filters, only dioxybenzone exhibited a … transformation products of dioxybenzone. Time course … of mutagenic activity of dioxybenzone when 1000-fold excess …
Number of citations: 8 www.sciencedirect.com
GS Rao, H Tokuda, E Ichiishi, M Takasaki… - Anticancer …, 2013 - ar.iiarjournals.org
Background: Sunscreen compounds with added benefit of skin cancer prevention have both public and commercial interests. Our earlier study using the Epstein-Barr virus early antigen …
Number of citations: 6 ar.iiarjournals.org
S Heo, HS Hwang, Y Jeong, K Na - Carbohydrate polymers, 2018 - Elsevier
… In this study, we compared the UV absorption ability of DOB and the newly synthesized dioxybenzone-pullulan (DOB-PUL) and demonstrated the difference of their skin penetrative …
Number of citations: 34 www.sciencedirect.com
T Manasfi, M de Méo, B Coulomb… - International Journal of …, 2019 - hal.science
… Among the studied UV filters, only dioxybenzone exhibited a … transformation products of dioxybenzone. Time course … of mutagenic activity of dioxybenzone when 1000-fold excess …
Number of citations: 0 hal.science
RJ Pariser - Contact Dermatitis, 1977 - europepmc.org
Contact dermatitis to dioxybenzone. - Abstract - Europe PMC … Contact dermatitis to dioxybenzone. …
Number of citations: 27 europepmc.org
M Park, M Zhang, W Da, JH Kim, J Choi… - 한국분석과학회학술대회, 2021 - dbpia.co.kr
Solid lipid nanoparticle (SLN) has recently been used as a colloidal carrier in cosmetics for controlled release of ingredients such as UV filters, improving chemical and physical storage …
Number of citations: 0 www.dbpia.co.kr

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